4-nitrothiophene-2-carboxylic acid

Overview

Description

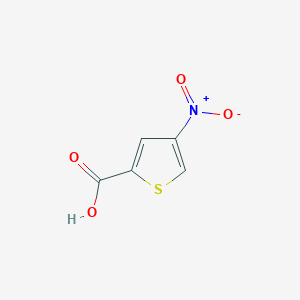

4-nitrothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H3NO4S and a molecular weight of 173.15 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position of the thiophene ring

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of pharmaceutical compounds .

Mode of Action

The mode of action of 4-Nitro-2-thiophenecarboxylic acid involves its interaction with reduced iron. The corresponding 4-acetylamino-2-thiophenecarboxylic acids or their esters are produced by the action of reduced iron on solutions of 4-nitro-2-thiophenecarboxylic acid, its derivatives, or their esters in a mixture of acetic acid and acetic anhydride .

Biochemical Pathways

It is utilized in the preparation of highly potent and selective hetaryl ureas as integrin αvβ3-receptor antagonists .

Pharmacokinetics

It is known that the compound has a molecular weight of 17315 , which may influence its bioavailability.

Action Environment

It is known that the compound should be stored at 2-8°c and protected from light .

Biochemical Analysis

Biochemical Properties

It is known that it is used in the preparation of highly potent and selective hetaryl ureas as integrin αVβ3-Receptor antagonists .

Cellular Effects

Given its role as an intermediate in the synthesis of pharmaceutical compounds , it may influence various cellular processes depending on the specific compounds it is used to synthesize.

Molecular Mechanism

It is known to be utilized in the preparation of hetaryl ureas as integrin αVβ3-Receptor antagonists , suggesting it may interact with biomolecules in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-nitrothiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 2-thiophenecarboxylic acid using a mixture of concentrated sulfuric acid and nitric acid . The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods: Industrial production of 4-nitro-2-thiophenecarboxylic acid often involves the same nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 4-nitrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Iron powder in acetic acid is often used for the reduction of the nitro group.

Substitution: Esterification reactions typically involve alcohols and acid catalysts.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: 4-Amino-2-thiophenecarboxylic acid.

Substitution: Esters of 4-nitro-2-thiophenecarboxylic acid.

Scientific Research Applications

4-nitrothiophene-2-carboxylic acid is utilized in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds and other heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the preparation of highly potent and selective hetaryl ureas.

Comparison with Similar Compounds

Thiophene-2-carboxylic acid: Lacks the nitro group and has different reactivity and applications.

5-Nitro-2-thiophenecarboxylic acid: Similar structure but with the nitro group at the 5-position, leading to different chemical properties and reactivity.

Uniqueness: 4-nitrothiophene-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized pharmaceutical compounds and in biochemical research .

Biological Activity

4-Nitrothiophene-2-carboxylic acid (4-NTCA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 4-NTCA, summarizing key findings from various studies, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

This compound is characterized by the presence of a nitro group (-NO2) attached to a thiophene ring, which enhances its reactivity and biological activity. The molecular formula is C_5H_3N_0_4S, and it has been classified under various chemical databases, including PubChem and Sigma-Aldrich .

The nitro group in 4-NTCA plays a crucial role in its biological activity. Nitro compounds are known to undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction often results in antibacterial and anticancer effects due to:

- Electrophilic Attack : The reduced forms can act as electrophiles, modifying nucleophilic sites on proteins, leading to enzyme inhibition .

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress by generating ROS, which contributes to cell death in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-NTCA against various bacterial strains. A notable study demonstrated that derivatives of nitrothiophene carboxamides exhibited potent activity against Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. . The mechanism involves activation by bacterial nitroreductases, which convert the nitro group into reactive species that exert bactericidal effects.

Table 1: Antimicrobial Efficacy of 4-NTCA Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | <20 µg/ml |

| Nitrothiophene carboxamide derivatives | Klebsiella spp. | <10 µg/ml |

| Nitrothiophene derivatives | Shigella spp. | <15 µg/ml |

| Nitrothiophene derivatives | Salmonella spp. | <12 µg/ml |

Anticancer Activity

The anticancer potential of 4-NTCA has also been investigated. Research indicates that nitroaromatic compounds can inhibit cancer cell proliferation through multiple pathways:

- Cell Cycle Arrest : Studies suggest that 4-NTCA may induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

- Induction of Apoptosis : Evidence shows that 4-NTCA can trigger programmed cell death in various cancer cell lines by activating apoptotic pathways .

Case Study: Anticancer Effects

In a study involving human breast cancer cells, treatment with 4-NTCA resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic use. The compound was shown to induce apoptosis through the mitochondrial pathway, characterized by changes in mitochondrial membrane potential and activation of caspases.

Properties

IUPAC Name |

4-nitrothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO4S/c7-5(8)4-1-3(2-11-4)6(9)10/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHKHACZQDMGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296383 | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-70-0 | |

| Record name | 13138-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitro-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-Nitro-2-thiophenecarboxylic acid be converted into other useful compounds?

A1: Yes, 4-Nitro-2-thiophenecarboxylic acid and its esters can undergo reductive acetylation. [] This reaction transforms the nitro group (-NO2) into an acetylamino group (-NHCOCH3), leading to the formation of 4-acetylamino-2-thiophenecarboxylic acid derivatives.

Q2: Are there alternative methods to transform 4-Nitro-2-thiophenecarboxylic acid?

A2: Yes, treating 4-Nitro-2-thiophenecarboxylic acid with alkali metals in liquid ammonia results in a reductive cleavage. [] This reaction not only reduces the nitro group but also cleaves the thiophene ring, leading to the formation of 5-mercapto-4-ketoalkanoic acids. This method offers an alternative synthetic pathway compared to the reductive acetylation mentioned previously.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.